N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine
Description
Synthesis Analysis
The efficient large-scale synthesis of related compounds like 5′-O-Dimethoxytrityl-N4-Benzoyl-5-Methyl-2′-Deoxycytidine demonstrates advancements in producing high-quality nucleoside analogs for oligonucleotide therapeutics. This process has been optimized for high yield and quality, indicating a refined understanding of the synthetic pathways required for these complex molecules (Ross, Han, & Ravikumar, 2006).
Molecular Structure Analysis
The structural analysis and modifications of nucleoside analogs are central to enhancing their therapeutic potential. For example, phosphorothioamidites derived from modified cytidines and their successful incorporation into oligonucleotides highlight the intricate molecular engineering involved in optimizing these molecules for specific functions (Sabbagh et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine and its analogs are pivotal for nucleic acid chemistry. The development of novel synthesis methods for 2'-modified 2'-deoxy-4'-thiocytidines from glucose exemplifies the innovation in creating nucleoside analogs with potential antineoplastic properties, showcasing the compound's versatility in chemical reactions (Yoshimura et al., 1997).
Physical Properties Analysis
The physical properties of N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine and its derivatives, such as solubility, stability, and crystallinity, are crucial for their application in nucleotide synthesis. Research into the crystal and molecular structure of nucleoside analogs, for example, provides insight into the stereochemical aspects that influence their reactivity and functionality in oligonucleotide synthesis (Wozniak et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions and compatibility with different synthesis methods, are essential for the practical use of N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide assembly. Investigations into the stereoselective synthesis of dinucleoside phosphorothioates using phosphotriester chemistry illustrate the compound's chemical versatility and its role in advancing nucleotide chemistry (Cosstick & Williams, 1987).
Safety And Hazards
properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)47-31-23-34(46-32(31)24-41)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHHTLJYOOJIY-VOTWKOMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165128 | |
Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine | |
CAS RN |
140712-80-7 | |
Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140712-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-3′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxycytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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